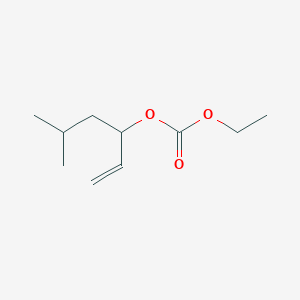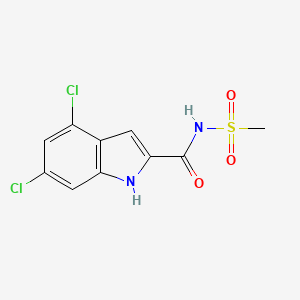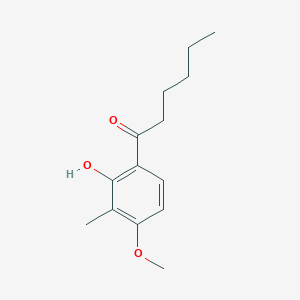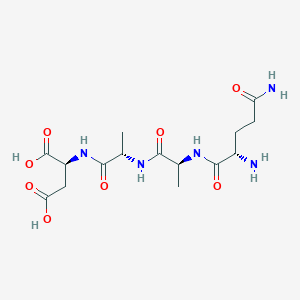![molecular formula C19H13N5O2S B12602779 N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline CAS No. 646996-01-2](/img/structure/B12602779.png)
N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly in the production of dyes and pigments. The compound is known for its vibrant color and stability, making it a valuable component in the manufacturing of azo dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline typically involves the diazotization of 5-nitro-2,1-benzothiazole-3-amine followed by azo coupling with N-phenylaniline. The reaction is usually carried out in an acidic medium, such as diluted sulfuric acid, to facilitate the formation of the diazonium salt. The diazonium salt is then reacted with N-phenylaniline in an alkaline environment to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production.
化学反応の分析
Types of Reactions
N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups such as amino, hydroxyl, and alkyl groups.
科学的研究の応用
N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
作用機序
The mechanism of action of N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline involves its interaction with various molecular targets and pathways. The compound can modulate protein aggregation, which is crucial in the context of neurodegenerative diseases. It inhibits the formation of fibrils and oligomers by binding to specific sites on the target proteins, thereby preventing their misfolding and aggregation . This action is dose-dependent and has been demonstrated in various in vitro and in vivo studies.
類似化合物との比較
Similar Compounds
- 5-nitro-2,1-benzothiazol-3-amine
- N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide
- Disperse Blue 148
Uniqueness
N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline stands out due to its unique combination of stability, vibrant color, and biological activity. Unlike other similar compounds, it has shown significant potential in modulating protein aggregation, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
特性
CAS番号 |
646996-01-2 |
|---|---|
分子式 |
C19H13N5O2S |
分子量 |
375.4 g/mol |
IUPAC名 |
N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C19H13N5O2S/c25-24(26)16-11-12-18-17(13-16)19(27-21-18)20-22-23(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChIキー |
WPSQHCBQHAKVHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=NC3=C4C=C(C=CC4=NS3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)


![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


methanone](/img/structure/B12602771.png)



